methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, certain conditions might enhance or inhibit the compound’s interactions with its targets, or affect its stability and thus its ability to exert its effects.
Biochemical Analysis
Biochemical Properties
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. The compound has been shown to inhibit certain enzymes involved in metabolic pathways, such as kinases and proteases, by binding to their active sites and altering their catalytic activity . Additionally, it can form non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism . The compound can induce apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria . Furthermore, it affects cellular proliferation and differentiation by influencing the expression of key regulatory genes .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. The compound binds to the active sites of enzymes, such as kinases and proteases, through hydrogen bonding and hydrophobic interactions . This binding inhibits the catalytic activity of these enzymes, leading to downstream effects on cellular processes. Additionally, the compound can interact with transcription factors, altering their ability to regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its biological activity and continue to influence cellular processes, such as apoptosis and proliferation, over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to have therapeutic effects, such as reducing tumor growth and inflammation . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . The compound’s therapeutic window and threshold effects have been determined through dose-response studies in various animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can inhibit key enzymes in glycolysis and the tricarboxylic acid cycle, leading to alterations in energy production and cellular metabolism . Additionally, it can affect the levels of metabolites, such as ATP and NADH, by modulating the activity of metabolic enzymes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, such as ABC transporters, and can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues is influenced by its affinity for different cellular compartments and its ability to cross biological barriers .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . Its localization within these compartments allows it to interact with specific biomolecules and exert its effects on cellular processes . For example, its presence in the nucleus enables it to modulate gene expression by interacting with transcription factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or an equivalent compound under acidic or basic conditions.
Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as Suzuki-Miyaura coupling, using appropriate boron reagents.
Formation of the thiophene ring: The thiophene ring can be synthesized through cyclization reactions involving sulfur-containing precursors.
Introduction of the sulfamoyl group: This step involves the reaction of the intermediate compound with a sulfamoyl chloride under basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfamoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, and alcohols.
Major Products
Oxidation products: Oxidized derivatives of the furan and thiophene rings.
Reduction products: Reduced forms of the pyrazole and thiophene rings.
Substitution products: Compounds with different functional groups replacing the sulfamoyl group.
Scientific Research Applications
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfamoyl-2-thiophenecarboxylate: Similar structure but lacks the furan and pyrazole rings.
Methyl furan-2-carboxylate: Contains the furan ring but lacks the pyrazole and thiophene rings.
Methyl pyrazole-1-carboxylate: Contains the pyrazole ring but lacks the furan and thiophene rings.
Uniqueness
Methyl 3-({2-[4-(furan-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to its combination of multiple heterocyclic rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 3-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S2/c1-22-15(19)14-13(4-8-24-14)25(20,21)17-5-6-18-10-11(9-16-18)12-3-2-7-23-12/h2-4,7-10,17H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLYFUDDARXUKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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